![molecular formula C9H7BrN2O2S B457832 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole CAS No. 560105-21-7](/img/structure/B457832.png)
1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
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Overview
Description
Compounds with a sulfonyl group attached to a phenyl ring, such as 1-(4-Bromophenylsulfonyl)piperazine , are common in medicinal chemistry. They often exhibit various biological activities, making them valuable for drug development .
Molecular Structure Analysis
The molecular structure of similar compounds, like 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, has been determined . It includes a bromophenylsulfonyl group attached to a nitrogen-containing ring .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The specifics would depend on the exact structure of the compound and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine has a molecular weight of 319.22 g/mol .Scientific Research Applications
Antimicrobial Agent Development
The compound has shown potential in the development of novel antimicrobial agents. It has been tested for antimicrobial action against bacterial and fungal strains, indicating its utility in fighting Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
This compound has been evaluated for its antioxidant activity using various assays like DPPH, ABTS, and ferric reducing power assays. Its effectiveness in these tests suggests its potential application as an antioxidant in pharmaceutical formulations .
Toxicity Testing
Toxicity assays on freshwater cladoceran Daphnia magna Straus have been conducted, providing insights into the environmental impact and safety profile of the compound. This is crucial for assessing the risks associated with its use in various applications .
Drug Design
The compound’s structure, which includes an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, makes it a valuable scaffold in drug design. It belongs to chemotypes like N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, and 1,3-oxazoles, which are significant in medicinal chemistry .
In Silico Studies
In silico studies concerning the potential antimicrobial effect and toxicity of the compound have been performed. These studies are essential for predicting the behavior of the compound in biological systems and guiding the synthesis of derivatives with improved properties .
Biological Evaluation
The compound has undergone biological evaluation, which includes synthesis, characterization, and testing for various biological activities. This comprehensive approach ensures a thorough understanding of the compound’s capabilities and limitations .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial action against bacterial and fungal strains .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their antimicrobial action .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to their antimicrobial action .
Result of Action
Similar compounds have been shown to have antimicrobial action, indicating that they can affect the growth and survival of microbial cells .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXODXRBCKOVIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357126 |
Source
|
Record name | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |
CAS RN |
560105-21-7 |
Source
|
Record name | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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